3-Ethoxypropanoyl chloride
Overview
Description
3-Ethoxypropanoyl chloride is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of an acyl chloride group and an ethoxy group attached to a three-carbon chain.
Preparation Methods
3-Ethoxypropanoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-ethoxypropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically takes place under reflux conditions, and the resulting product is purified by distillation .
Chemical Reactions Analysis
3-Ethoxypropanoyl chloride undergoes several types of chemical reactions, primarily due to the reactivity of the acyl chloride group. Some common reactions include:
Nucleophilic Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-ethoxypropanoic acid and hydrochloric acid.
Scientific Research Applications
3-Ethoxypropanoyl chloride has various applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Polymer Chemistry: The compound is used in the preparation of polymers and copolymers with specific properties.
Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials
Mechanism of Action
The mechanism of action of 3-ethoxypropanoyl chloride primarily involves nucleophilic acyl substitution reactions. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
3-Ethoxypropanoyl chloride can be compared with other acyl chlorides such as acetyl chloride, propionyl chloride, and butyryl chloride. While all these compounds contain the reactive acyl chloride group, this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of products formed in reactions .
Similar Compounds
- Acetyl chloride (CH3COCl)
- Propionyl chloride (C2H5COCl)
- Butyryl chloride (C3H7COCl)
Properties
IUPAC Name |
3-ethoxypropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIPEXVMCDDBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497669 | |
Record name | 3-Ethoxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49775-37-3 | |
Record name | 3-Ethoxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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